Lipophilicity Enhancement: A 2.3 Log Unit Increase vs. the Unsubstituted Scaffold
The N-4 substitution with a 4-methylpentan-2-yl group dramatically increases the predicted lipophilicity of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one compared to the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold. The computed XLogP3-AA for the target compound is 3.1, versus 0.8 for the parent scaffold, representing a 2.3 log unit increase [1]. This difference is critical, as it suggests significantly enhanced passive membrane permeability and potential for blood-brain barrier penetration, a key parameter for CNS drug discovery programs where many benzoxazepinones are applied.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1,4-benzoxazepin-3-one (unsubstituted parent scaffold): XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3-AA = +2.3 (approximately a 200-fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release) |
Why This Matters
For procurement, this quantifies a fundamental physicochemical differentiation that directly impacts a compound's suitability for cell-based assays, in vivo studies, and CNS target engagement screening, where generic unsubstituted scaffolds would be inadequate.
- [1] PubChem Compound Summary for CID 71793831, '4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one', and CID 919801, '4,5-dihydro-1,4-benzoxazepin-3(2H)-one'. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Accessed May 9, 2026. View Source
